Jmv 176

CCK Receptor Pharmacology Receptor Subtype Selectivity Binding Affinity

Standard CCK ligands produce unidirectional effects-continuous activation or blockade-precluding temporal dissection of receptor signaling within a single experiment. JMV 176 (CAS 119068-32-5) is a synthetic peptide with a unique biphasic mechanism: it acts as a CCK agonist immediately upon administration and converts to a functional antagonist after ~3-4 h. • Enables time-resolved CCK signaling studies-anxiety, feeding behavior, pancreatitis models-within one protocol • Supplied as lyophilized solid, ≥98% HPLC; shipped at ambient temperature with full QC documentation • For R&D use only; standard international B2B shipping

Molecular Formula C53H70N8O15S
Molecular Weight 1091.2 g/mol
CAS No. 119068-32-5
Cat. No. B1672974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmv 176
CAS119068-32-5
SynonymsBoc-Tyr(SO3)-Nle-psi-(COCH2)-Gly-Trp-Nle-Asp-Phe-NH2
JMV 176
JMV-176
tert-butyloxycarbonyl-sulfo-tyrosyl-psi-acetyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalanylamide
Molecular FormulaC53H70N8O15S
Molecular Weight1091.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C53H70N8O15S/c1-6-8-18-38(57-49(68)41(61-52(71)75-53(3,4)5)28-33-21-23-35(24-22-33)76-77(72,73)74)44(62)25-26-45(63)56-42(29-34-31-55-37-20-14-13-17-36(34)37)50(69)58-39(19-9-7-2)48(67)60-43(30-46(64)65)51(70)59-40(47(54)66)27-32-15-11-10-12-16-32/h10-17,20-24,31,38-43,55H,6-9,18-19,25-30H2,1-5H3,(H2,54,66)(H,56,63)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,64,65)(H,72,73,74)
InChIKeyNCFOOKGNFFMGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMV 176 (CAS 119068-32-5) – Product Overview and Scientific Identity


JMV 176 (CAS 119068-32-5) is a synthetic cholecystokinin (CCK) receptor ligand with a unique, time-dependent functional profile. Chemically, it is a modified peptide with the sequence Boc-Tyr(SO3)-Nle-psi-(COCH2)-Gly-Trp-Nle-Asp-Phe-NH2 [1]. Its distinguishing characteristic is its biphasic activity: it acts as a CCK receptor agonist immediately upon administration but converts to a functional antagonist after approximately 3–4 hours [2]. This 'agonist-turned-antagonist' property is not observed in standard CCK receptor ligands and is the primary basis for its selection as a specialized research tool for dissecting complex, time-sensitive CCK signaling pathways [3].

JMV 176 Differentiation: Why In-Class CCK Ligands Cannot Be Interchanged


Simple substitution with a standard CCK agonist (e.g., CCK-8), antagonist (e.g., JMV 167), or subtype-selective agonist (e.g., JMV 170) fails to recapitulate the unique, time-dependent pharmacological profile of JMV 176. Standard CCK ligands produce a unidirectional effect—either continuous activation or continuous blockade of CCK receptors [1]. JMV 176's biphasic action (agonist → antagonist) allows for the temporal dissection of CCK signaling events within a single experimental protocol, a capability that is fundamentally absent in its in-class analogs . This property is critical for studies where the timing of receptor activation and subsequent desensitization or downstream signaling dictates the biological outcome, such as in anxiety, feeding behavior, and pancreatitis models .

JMV 176 Quantitative Differentiation: Head-to-Head Evidence vs. CCK Receptor Ligand Comparators


Receptor Subtype Selectivity Profile: JMV 176 vs. JMV 170 (CCK-B Agonist)

JMV 176 exhibits high-affinity binding to the CCK1 receptor (Ki = 0.32 nM) and substantially lower affinity for the CCK2 receptor (Ki = 1,000 nM), resulting in a >3,000-fold selectivity for CCK1 over CCK2 [1]. In stark contrast, the CCK analog JMV 170 demonstrates a clear preference for the CCK-B (CCK2) receptor, binding with a 10-fold higher affinity than to the CCK-A (CCK1) receptor . This functional difference dictates their divergent use in research: JMV 176 is suited for studies where peripheral CCK1 receptor activity is paramount, while JMV 170 is used to probe central CCK2 receptor function .

CCK Receptor Pharmacology Receptor Subtype Selectivity Binding Affinity

In Vivo Anxiolytic Efficacy: JMV 176 vs. CCK-8 in the Elevated Plus Maze

In a rat model of anxiety, JMV 176 (administered at 10 µg/kg, i.p.) produced a significant anxiolytic effect in the elevated plus maze at 4 hours post-administration, a time point corresponding to its antagonist phase . This effect is directly contrasted with the anxiogenic effect of the standard CCK agonist CCK-8, which induces anxiety-like behavior . The data demonstrate that JMV 176's time-dependent functional switch from an agonist to an antagonist translates into a measurable, time-delayed anxiolytic outcome, a property not observed with a simple agonist like CCK-8.

Anxiety Behavioral Pharmacology CCK-B Receptor Antagonism

Functional Profile in Pancreatic Amylase Secretion: JMV 176 vs. JMV 170 and JMV 180

In pancreatic acini, CCK-8 stimulates a biphasic amylase release response, with maximal secretion at 3 nM followed by a decline at higher concentrations [1]. JMV 176, acting as an initial agonist, would be expected to stimulate amylase release, but its subsequent conversion to an antagonist can block the excessive stimulation seen with high-dose CCK-8 . This is distinct from JMV 170, a partial CCK agonist, which produces only a submaximal amylase release (approximately 50% of CCK-8's maximum at 300 nM) . Similarly, JMV 180, a CCK analog, acts as an antagonist in this system, causing a rightward shift in the CCK-8 dose-response curve (pA2 = 7.5) [1]. JMV 176's time-dependent switch offers a unique tool to study the temporal dynamics of CCK1 receptor desensitization and the regulation of pancreatic secretion.

Pancreatic Acinar Cell Exocrine Secretion CCK1 Receptor Function

JMV 176: High-Impact Application Scenarios Based on Quantifiable Differentiation


Temporal Dissection of CCK Signaling in Anxiety and Stress Disorders

Leveraging the time-dependent agonist-to-antagonist switch of JMV 176, researchers can design experiments to differentiate between the immediate and delayed effects of CCK receptor activation on anxiety circuits. For example, administering JMV 176 and assessing behavior in the elevated plus maze at multiple time points (e.g., 1 hour vs. 4 hours post-dose) can isolate the contribution of initial CCK receptor agonism (potentially anxiogenic) from subsequent antagonism (anxiolytic) . This approach is unattainable with a static CCK agonist or antagonist.

Investigating CCK1 Receptor Desensitization and Trafficking in Pancreatic Acinar Cells

JMV 176's unique functional shift provides a valuable tool for studying CCK1 receptor desensitization, internalization, and recycling. By comparing the signaling and trafficking patterns of the CCK1 receptor in response to a sustained agonist (e.g., CCK-8), a pure antagonist (e.g., JMV 167), and the biphasic ligand JMV 176, researchers can dissect the molecular mechanisms that govern receptor responsiveness over time . This is particularly relevant for understanding the pathophysiology of conditions like acute pancreatitis, where excessive CCK stimulation is a key factor.

Modeling Time-Dependent Effects on Feeding Behavior and Satiety

The biphasic nature of JMV 176 allows for the study of how the timing of CCK receptor activation and subsequent blockade influences feeding behavior. Short-term administration may mimic the satiety effects of endogenous CCK, while longer-term administration may lead to a rebound increase in food intake due to receptor antagonism [1]. This model can be used to investigate the neural circuits and hormonal signals that control appetite and meal termination, and to screen for compounds that can modulate these time-sensitive pathways.

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